N-benzyl-2,5-dichloro-N-methylbenzamide
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Overview
Description
N-benzyl-2,5-dichloro-N-methylbenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzyl group, two chlorine atoms at the 2 and 5 positions, and a methyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,5-dichloro-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzoic acid and benzylamine.
Formation of Benzamide: The 2,5-dichlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The acid chloride is then reacted with benzylamine in the presence of a base such as triethylamine (Et₃N) to form N-benzyl-2,5-dichlorobenzamide.
Methylation: Finally, the N-benzyl-2,5-dichlorobenzamide is methylated using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2,5-dichloro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can occur at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, NaH).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: N-substituted benzamides.
Reduction: Benzylamines or benzyl alcohols.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
N-benzyl-2,5-dichloro-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2,5-dichloro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-benzyl-2,4-dichloro-N-methylbenzamide: Similar structure but with chlorine atoms at the 2 and 4 positions.
N-benzyl-3,5-dichloro-N-methylbenzamide: Chlorine atoms at the 3 and 5 positions.
N-benzyl-2,6-dichloro-N-methylbenzamide: Chlorine atoms at the 2 and 6 positions.
Comparison: N-benzyl-2,5-dichloro-N-methylbenzamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and binding properties. The position of the chlorine atoms affects the compound’s electronic distribution and steric hindrance, leading to differences in chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
N-benzyl-2,5-dichloro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-18(10-11-5-3-2-4-6-11)15(19)13-9-12(16)7-8-14(13)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMPQDAWUFZAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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